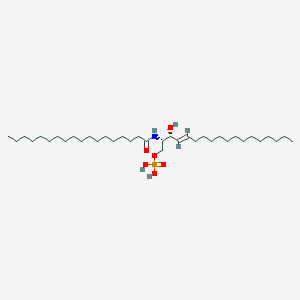

Ceramide 1-phosphate

Description

CerP(d18:1/18:0) has been reported in Bos taurus with data available.

Properties

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO6P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38H,3-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42)/b31-29+/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQLMECVOXKFJK-NXCSZAMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415280 | |

| Record name | CerP(d18:1/18:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CerP(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128543-23-7 | |

| Record name | CerP(d18:1/18:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ceramide 1-Phosphate: A Technical Guide to its Synthesis, Degradation, and Core Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of a diverse array of cellular processes. Unlike its pro-apoptotic precursor, ceramide, C1P is primarily associated with pro-survival and pro-inflammatory signaling.[1][2] It functions as both an intracellular second messenger and an extracellular ligand, implicating it in physiological and pathological conditions, including cancer and inflammation.[1] This technical guide provides an in-depth overview of the enzymatic pathways governing C1P synthesis and degradation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling cascades influenced by this pleiotropic lipid mediator.

This compound Synthesis

The synthesis of C1P is a tightly regulated process, primarily catalyzed by the enzyme Ceramide Kinase (CERK). This section details the enzymatic reaction, its subcellular localization, and the kinetic properties of CERK.

Enzymatic Synthesis of C1P

C1P is generated through the direct phosphorylation of ceramide, a reaction catalyzed by Ceramide Kinase (CERK) that utilizes ATP as a phosphate (B84403) donor.[1]

Reaction: Ceramide + ATP --(CERK)--> this compound + ADP

The subcellular localization of CERK is complex and appears to be cell-type dependent, with reports of its presence in the cytosol, microsomal membranes, plasma membrane, and the Golgi apparatus. The transport of newly synthesized ceramide from the endoplasmic reticulum to the Golgi apparatus by the ceramide transfer protein (CERT) is a crucial step for its subsequent phosphorylation by CERK.[3]

Quantitative Data: Ceramide Kinase (CERK)

The following table summarizes the available kinetic parameters for Ceramide Kinase.

| Enzyme | Substrate | Km | Vmax | Inhibitors | Source |

| Ceramide Kinase (CERK) | Ceramide | Not specified | Not specified | K1 (Ki = 2.2 µM), KD (Ki = 3.3 µM) | [4] |

Inhibition by K1 and KD was found to be noncompetitive.[4]

This compound Degradation

The catabolism of C1P primarily involves its dephosphorylation back to ceramide, a reaction catalyzed by a family of enzymes known as lipid phosphate phosphatases.

Enzymatic Degradation of C1P

C1P is dephosphorylated to ceramide by C1P phosphatases. The lipid phosphate phosphatases (LPPs), a family of three enzymes (LPP1, LPP2, and LPP3), are known to catalyze this reaction.[4][5] These enzymes are integral membrane proteins with broad substrate specificity.[4]

Reaction: this compound --(C1P Phosphatase/LPPs)--> Ceramide + Pi

Quantitative Data: C1P Phosphatases (LPPs)

While specific Km and Vmax values for C1P as a substrate for individual LPP isoforms are not extensively documented in a comparative table, the substrate preference for LPPs has been qualitatively described.

| Enzyme Family | Substrates (in order of preference) | Source |

| Lipid Phosphate Phosphatases (LPPs) | Phosphatidic Acid (PA) ~ Lysophosphatidic Acid (LPA) > this compound (C1P) > Sphingosine 1-Phosphate (S1P) | [6] |

Core Signaling Pathways

C1P is a pivotal signaling molecule that modulates several key cellular pathways, primarily promoting cell survival and inflammation.

PI3K/Akt/NF-κB Survival Pathway

C1P has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway in promoting cell survival and proliferation.[1] Activation of Akt can lead to the downstream activation of the transcription factor NF-κB, which upregulates the expression of anti-apoptotic genes.[7]

Activation of Cytosolic Phospholipase A2 (cPLA₂) and Inflammatory Response

C1P is a potent activator of cytosolic phospholipase A₂ (cPLA₂), a key enzyme in the inflammatory response.[5] Upon activation, cPLA₂ translocates to cellular membranes where it hydrolyzes phospholipids (B1166683) to release arachidonic acid, the precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[5]

Experimental Protocols

This section provides detailed methodologies for the quantification of ceramide and the in vitro assay of ceramide kinase activity.

Protocol 1: Quantification of Ceramide using Recombinant Human Ceramide Kinase (hCerK)

This protocol is based on the enzymatic conversion of ceramide to radiolabeled C1P.[8]

Materials:

-

Cultured cells (~1 x 106)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Deionized water (DW)

-

10 mM Imidazole, pH 6.6, containing 7.5% n-octylglucoside, 5 mM cardiolipin, and 0.2 mM DETAPAC

-

20 mM MOPS buffer, pH 7.0, containing 50 mM NaCl, 1 mM dithiothreitol, and 3 mM CaCl₂

-

Recombinant human Ceramide Kinase (hCerK)

-

[γ-³²P]ATP (5 µCi) in 10 mM ATP and 100 mM MgCl₂

-

1 M KCl in 20 mM MOPS, pH 7.0

-

TLC plate (Silica Gel 60)

-

TLC developing solvent: CHCl₃/acetone/MeOH/acetic acid/water (10:4:3:2:1, v/v/v/v/v)

-

Standard C18-ceramide

Procedure:

-

Lipid Extraction: a. Harvest cells by centrifugation. b. Resuspend the cell pellet in 500 µL of MeOH and lyse by sonication. c. Add 500 µL of CHCl₃ and 450 µL of DW. d. Vortex the mixture for 15 seconds. e. Centrifuge at 2,000 x g for 5 minutes to separate the phases. f. Transfer the lower organic phase to a new tube and dry using a Speed Vac concentrator. g. Resuspend the dried lipid extract in 20 µL of the imidazole/octylglucoside buffer with brief sonication.

-

Kinase Reaction: a. In a new microfuge tube, combine 20 µL of the solubilized lipid extract (or standard ceramide) with 60 µL of the MOPS buffer. b. Add 10 µL of recombinant hCerK (e.g., 20 µg, 25 units). c. Initiate the reaction by adding 10 µL of the [γ-³²P]ATP solution. d. Incubate the mixture at 30°C for 30 minutes.

-

Product Extraction and Separation: a. Stop the reaction by adding 0.6 mL of CHCl₃/MeOH (1:1, v/v). b. Vortex briefly and add 250 µL of 1 M KCl in MOPS buffer. c. Centrifuge at 10,000 x g for 5 minutes. d. Transfer the lower organic phase to a new tube and dry under a stream of nitrogen gas. e. Dissolve the residue in 20 µL of CHCl₃/MeOH (1:1, v/v).

-

Thin Layer Chromatography (TLC): a. Spot an aliquot of the dissolved product onto a TLC plate. b. Develop the plate using the specified developing solvent. c. Dry the TLC plate.

-

Detection and Quantification: a. Expose the TLC plate to a phosphor screen or autoradiography film. b. Determine the radioactivity of the bands corresponding to [³²P]C1P using an imaging analyzer. c. Quantify the amount of ceramide in the sample by comparing with a standard curve generated using known amounts of C18-ceramide.

Protocol 2: In Vitro Ceramide Kinase (CERK) Activity Assay

This protocol describes a common method for measuring CERK activity in cell lysates or purified enzyme preparations using a radiolabeled substrate.

Materials:

-

Cell lysate or purified CERK

-

Reaction buffer: 20 mM HEPES, pH 7.4, 10 mM KCl, 15 mM MgCl₂, 10% glycerol, 1 mM DTT

-

Substrate solution: C16-ceramide (or other ceramide species) dissolved in a detergent/lipid mixed micelle system (e.g., 7.5% octylglucoside, 5 mM cardiolipin)

-

[γ-³²P]ATP (10 µCi) in 1 mM ATP

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

1 M KCl

-

TLC plate (Silica Gel 60)

-

TLC developing solvent: Butanol/acetic acid/water (3:1:1, v/v/v)

Procedure:

-

Reaction Setup: a. In a microfuge tube, prepare the reaction mixture containing the reaction buffer and the ceramide substrate solution. b. Add the cell lysate (e.g., 25 µg of protein) or purified CERK (e.g., 0.5 µg) to the reaction mixture. c. Pre-incubate at 35°C for 5 minutes.

-

Kinase Reaction: a. Initiate the reaction by adding the [γ-³²P]ATP solution. b. Incubate at 35°C for 20-30 minutes.

-

Product Extraction: a. Stop the reaction by adding 250 µL of CHCl₃/MeOH (2:1, v/v). b. Vortex thoroughly. c. Add 100 µL of 1 M KCl and vortex again to separate the phases. d. Centrifuge at high speed for 1 minute. e. Carefully collect the lower organic phase.

-

Thin Layer Chromatography (TLC): a. Spot 1-2 µL of the organic phase onto a TLC plate. b. Develop the plate using the butanol/acetic acid/water solvent system. c. Air dry the plate.

-

Detection and Analysis: a. Expose the TLC plate to a phosphor screen or autoradiography film. b. Quantify the radiolabeled C1P product using a phosphorimager or by scintillation counting of the excised spot. c. Express CERK activity as pmol of C1P formed per minute per mg of protein.

References

- 1. This compound stimulates macrophage proliferation through activation of the PI3-kinase/PKB, JNK and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound/ceramide, a switch between life and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid phosphate phosphatase 3 in vascular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid phosphate phosphatases and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipid phosphate phosphatases and their roles in mammalian physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Landscape of Ceramide 1-Phosphate: A Technical Guide for Researchers

Abstract

Ceramide 1-phosphate (C1P), a bioactive sphingolipid, is a critical signaling molecule involved in a myriad of cellular processes, including proliferation, survival, inflammation, and membrane trafficking. Its spatial and temporal distribution within the cell is tightly regulated, dictating its functional outcomes. This technical guide provides an in-depth overview of the intracellular localization of C1P, detailing its synthesis, transport, and compartmentalized signaling roles. We present a summary of available quantitative data, comprehensive experimental protocols for the determination of C1P's subcellular distribution, and visual representations of key signaling pathways and experimental workflows to aid researchers and drug development professionals in this field.

Introduction

This compound is synthesized by the phosphorylation of ceramide, a reaction catalyzed by ceramide kinase (CerK).[1] While ceramide is often associated with pro-apoptotic signaling, C1P typically promotes cell growth and survival, making the balance between these two sphingolipids a critical determinant of cell fate.[2][3] The distinct subcellular locations of C1P are paramount to its diverse functions, acting as a second messenger within specific organelles and as an extracellular ligand.[4][5] Understanding the precise localization of C1P is therefore essential for elucidating its physiological and pathological roles.

Synthesis and Transport of this compound

The intracellular journey of C1P begins with its synthesis, primarily in the trans-Golgi network, and is followed by its distribution to other cellular compartments via a dedicated transport protein.

Ceramide Kinase (CerK): The Architect of C1P

The primary enzyme responsible for C1P synthesis is Ceramide Kinase (CerK).[1] Under normal physiological conditions, CerK is predominantly localized to the trans-Golgi apparatus.[1][6] This localization is crucial as it positions the synthesis of C1P in a key hub for membrane trafficking and signaling. CerK has also been reported to be associated with the plasma membrane, nucleus, and in some contexts, the cytosol.[1][7]

This compound Transfer Protein (CPTP): The C1P Chauffeur

Once synthesized, the non-vesicular transport of C1P to other membranes is mediated by the ceramide-1-phosphate transfer protein (CPTP).[8][9] CPTP is found in the cytosol but also associates with the trans-Golgi network, endosomes, the nucleus, and the plasma membrane.[1][8] By shuttling C1P between these organelles, CPTP plays a vital role in regulating the specific subcellular pools of this signaling lipid.[8]

Subcellular Localization of this compound

C1P has been identified in several key cellular compartments, where it exerts distinct functions. The following sections detail the known localization and associated signaling activities of C1P.

Golgi Apparatus: A Hub of C1P Synthesis and Signaling

The trans-Golgi network is the principal site of C1P synthesis.[1] Here, C1P plays a crucial role in regulating Golgi structure and function.[10][11] One of its most well-characterized roles in the Golgi is the activation of cytosolic phospholipase A2α (cPLA2α). This activation leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids.

Plasma Membrane: An Inside-Out and Outside-In Signaling Platform

C1P is transported to the plasma membrane by CPTP.[2][8] At the plasma membrane, C1P can act intracellularly, influencing the activity of membrane-associated proteins. Additionally, C1P can be released into the extracellular space, where it can act as a ligand for a putative G protein-coupled receptor (GPCR), stimulating signaling pathways that regulate cell migration.[2][4]

Nucleus: A Regulator of Gene Expression?

The presence of both CerK and CPTP in the nucleus suggests a role for C1P in nuclear signaling.[1][8] While the precise functions of nuclear C1P are still being elucidated, it is hypothesized to be involved in the regulation of transcription and other nuclear processes. Some studies suggest a role for nuclear C1P in modulating the activity of transcription factors such as NF-κB.[12]

Quantitative Analysis of this compound

Precise quantification of C1P in different subcellular compartments is technically challenging. However, some studies have provided valuable insights into the cellular levels of C1P.

Table 1: Cellular this compound Concentrations in Different Murine Cell Types

| Cell Type | C1P Concentration (pmol/mg protein) | Reference |

| Neutrophils | 3.6 | [3] |

| Mast Cells | 4.9 | [3] |

| Macrophages | 45 | [3] |

Note: This table presents total cellular C1P levels and not the distribution across subcellular compartments. Data on the precise molar concentrations or percentage of total C1P in specific organelles is currently limited in the literature.

Experimental Protocols

The study of C1P's intracellular localization relies on a combination of techniques to isolate cellular compartments, visualize relevant proteins, and quantify the lipid itself.

Subcellular Fractionation for C1P Analysis

This protocol describes a general method for separating major organelles to allow for subsequent C1P extraction and quantification.

Protocol 5.1.1: Differential Centrifugation

-

Cell Lysis: Homogenize cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease and phosphatase inhibitors) using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

Microsomal (Golgi/ER) and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including Golgi and ER), and the supernatant is the cytosolic fraction.

-

Plasma Membrane Fraction: Specialized gradient centrifugation techniques are typically required for the enrichment of the plasma membrane.

Note: The purity of each fraction should be validated by Western blotting for organelle-specific marker proteins.

Lipid Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction and analysis of C1P from subcellular fractions.

Protocol 5.2.1: C1P Extraction and Analysis

-

Lipid Extraction: To the subcellular fraction, add a mixture of chloroform (B151607):methanol (1:2, v/v) followed by chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

-

Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Separate the lipid species using reverse-phase liquid chromatography with a C18 column. Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for C1P.

-

Quantification: Use a C1P internal standard (e.g., C17:0 C1P) added at the beginning of the extraction to normalize for extraction efficiency and instrument response.

Immunofluorescence Staining for CerK and CPTP

This protocol provides a general guideline for visualizing the subcellular localization of CerK and CPTP.

Protocol 5.3.1: Immunofluorescence Staining

-

Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for CerK (e.g., Rabbit Polyclonal to CERK) or CPTP, diluted in blocking buffer, overnight at 4°C.[6][7][13][14][15]

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining, and visualize using a confocal microscope.

Visualizing C1P-Related Cellular Processes

Graphviz diagrams are provided to illustrate key pathways and workflows related to the intracellular localization of C1P.

Signaling Pathways

Caption: C1P signaling pathways at different subcellular locations.

Experimental Workflows

References

- 1. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional Insights into the Sphingolipids C1P, S1P, and SPC in Human Fibroblast-like Synoviocytes by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1) regulate key macrophage activities via distinct receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of sphingosine-1-phosphate (S1P) and ceramide-1-phosphate (C1P) in the trafficking of normal and malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-CERK antibody (ab155061) | Abcam [abcam.com]

- 7. biocompare.com [biocompare.com]

- 8. Identification of ceramide-1-phosphate transport proteins [asbmb.org]

- 9. Reactome | CPTP transports C1P from plasma membrane to Golgi membrane [reactome.org]

- 10. Ceramide-1-phosphate is a regulator of Golgi structure and is co-opted by the obligate intracellular bacterial pathogen Anaplasma phagocytophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide-1-phosphate is a regulator of Golgi structure and is co-opted by the obligate intracellular bacterial pathogen Anaplasma phagocytophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CERK antibody (25731-1-AP) | Proteintech [ptglab.com]

- 14. CERK Polyclonal Antibody (25731-1-AP) [thermofisher.com]

- 15. mybiosource.com [mybiosource.com]

The Discovery and Characterization of Ceramide Kinase and its Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and cellular functions of ceramide kinase (CERK) and its primary substrate, ceramide. We delve into the seminal research that identified CERK as a key enzyme in sphingolipid metabolism, its intricate signaling pathways, and its role in various physiological and pathological processes. This document offers detailed experimental protocols for key assays, a compilation of quantitative data on enzyme kinetics and substrate specificity, and visual representations of the associated signaling networks and experimental workflows to serve as an in-depth resource for the scientific community.

Introduction: The Emergence of a Key Bioactive Lipid Kinase

The field of lipid signaling was significantly advanced with the discovery of ceramide kinase (CERK), an enzyme that phosphorylates the bioactive lipid ceramide to produce ceramide-1-phosphate (C1P). Initially identified in synaptic vesicles from brain cells in 1989, CERK was characterized as a calcium-dependent kinase.[1] This discovery marked a pivotal moment, as it unveiled a new layer of complexity in the regulation of cellular processes by sphingolipids.

Ceramide itself is a central molecule in sphingolipid metabolism and is involved in diverse cellular responses, including apoptosis, cell cycle arrest, and senescence.[2][3] The phosphorylation of ceramide by CERK generates C1P, a signaling molecule with often opposing biological effects to ceramide, such as promoting cell proliferation, survival, and inflammation.[4][5][6] This dynamic interplay between ceramide and C1P, often referred to as the "ceramide/C1P rheostat," is crucial for maintaining cellular homeostasis.

This guide will explore the fundamental aspects of CERK, from its initial discovery to its current standing as a potential therapeutic target. We will provide detailed methodologies for its study, summarize key quantitative data, and illustrate its complex signaling networks.

The Discovery of Ceramide Kinase

The existence of a kinase capable of phosphorylating ceramide was first reported in 1989.[1] Researchers identified a novel calcium-stimulated lipid kinase activity that co-purified with synaptic vesicles from the rat brain. This enzymatic activity was shown to specifically convert ceramide into a phosphorylated product, later identified as ceramide-1-phosphate (C1P).[1] Subsequent studies in human leukemia (HL-60) cells confirmed the presence of C1P and its synthesis from ceramide.

A significant breakthrough came with the molecular cloning and characterization of human CERK. This allowed for the production of recombinant protein, which greatly facilitated the detailed investigation of its biochemical properties, substrate specificity, and cellular functions.

Substrates of Ceramide Kinase

The primary and most well-characterized substrate for CERK is ceramide .

Ceramide Structure and Diversity

Ceramides (B1148491) are a heterogeneous class of lipids composed of a sphingoid base (most commonly sphingosine) linked to a fatty acid via an amide bond. The length and saturation of the fatty acid chain can vary significantly, giving rise to a diverse array of ceramide species.

Substrate Specificity of Ceramide Kinase

In vitro studies using recombinant human CERK have revealed a high degree of specificity for its ceramide substrate.[7] Key determinants for substrate recognition include:

-

Stereospecificity: CERK displays a strong preference for the naturally occurring D-erythro isomer of ceramide.[7][8]

-

Acyl Chain Length: A minimum acyl chain length of 12 carbons is required for efficient phosphorylation. CERK can phosphorylate ceramides with both long saturated and unsaturated fatty acyl chains.[7]

-

Hydroxyl Groups: The primary hydroxyl group at position 1 of the sphingoid base is essential for phosphorylation, confirming the product is ceramide-1-phosphate.[7] The secondary hydroxyl group also plays a critical role in substrate recognition.[7]

-

Amide Bond: The free hydrogen of the secondary amide group is crucial for substrate recognition.[7]

While ceramide is the preferred substrate, some studies have shown that CERK can phosphorylate dihydroceramide, albeit to a lesser extent.[9] Importantly, CERK does not phosphorylate other lipids such as sphingosine (B13886) or diacylglycerol, highlighting its specificity.[7]

Quantitative Data on Ceramide Kinase Activity

The following tables summarize key quantitative data related to ceramide kinase enzyme kinetics and inhibition.

Table 1: Kinetic Parameters of Human Ceramide Kinase

| Substrate | Km (µM) | Vmax | Cell/System | Reference |

| ATP | 400 | Not specified | Recombinant human CERK | [9] |

| C2-ceramide | 22 | Not specified | Recombinant human CERK | [9] |

| C6-ceramide | 30 | Not specified | Recombinant human CERK | [9] |

| C8-ceramide | 187 | Not specified | Recombinant human CERK | [9] |

| Sphinganine (B43673) | 2-5 | Not specified | Mammalian Ceramide Synthases | [10] |

Table 2: Inhibitors of Ceramide Kinase

| Inhibitor | IC50 | Type of Inhibition | Cell/System | Reference |

| NVP-231 | Low nanomolar | Competitive with ceramide | Purified and cellular CERK | [11] |

| GW4869 | Not specified | Indirect (inhibits neutral sphingomyelinase) | Not specified | [12] |

Table 3: Cellular Concentrations of Ceramide-1-Phosphate

| Cell Type | Condition | C1P Concentration (pmol/106 cells) | Reference |

| A549 cells | Basal | ~6 | [13] |

| A549 cells | Basal (C16:0-C1P) | ~1.5 | [14] |

| A549 cells | Basal (C18:0-C1P) | ~0.5 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of ceramide kinase.

Lipid Extraction from Cultured Cells

This protocol is a modified Folch method for the extraction of total lipids, including ceramides and C1P, from cultured cells.[15]

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

Procedure:

-

Harvest cultured cells (e.g., by trypsinization or scraping) and wash twice with ice-cold PBS.

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (2:1:1, v/v/v).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 7,500 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in an appropriate solvent for downstream analysis.

In Vitro Ceramide Kinase Activity Assay (Radioactive)

This protocol describes a common method to measure CERK activity using radiolabeled ATP.[16]

Materials:

-

Recombinant human CERK or cell lysate containing CERK

-

Ceramide substrate (e.g., C8-ceramide)

-

Assay buffer (e.g., 20 mM MOPS, pH 7.0, 50 mM NaCl, 1 mM DTT, 3 mM CaCl2)

-

[γ-32P]ATP

-

100 mM MgCl2

-

Chloroform:Methanol (1:1, v/v)

-

1 M KCl in 20 mM MOPS, pH 7.0

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:15:5, v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the reaction mixture in an Eppendorf tube containing the assay buffer, ceramide substrate, and the enzyme source.

-

Initiate the reaction by adding [γ-32P]ATP and MgCl2.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding chloroform:methanol (1:1, v/v).

-

Add 1 M KCl solution and vortex to partition the phases.

-

Centrifuge to separate the phases.

-

Spot the lower organic phase onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

Dry the plate and visualize the radiolabeled C1P using a phosphorimager or autoradiography.

-

Quantify the radioactivity in the C1P spot to determine enzyme activity.

In Vitro Ceramide Kinase Activity Assay (Fluorescent)

This protocol utilizes a fluorescently labeled ceramide analog for a non-radioactive assay.[17][18]

Materials:

-

Recombinant human CERK or cell lysate

-

C6-NBD ceramide

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM KCl, 15 mM MgCl2, 10% glycerol, 1 mM DTT, 1 mM ATP)

-

Fatty acid-free BSA

-

Chloroform:Methanol (2:1, v/v)

-

Aqueous buffer for extraction (e.g., 0.1 M Tris, pH 8.5)

-

Fluorescent plate reader

Procedure:

-

Prepare the reaction mixture containing assay buffer, BSA, C6-NBD ceramide, and the enzyme source.

-

Incubate at 35°C for 20 minutes in the dark.

-

Stop the reaction and extract the lipids by adding chloroform:methanol and the aqueous buffer.

-

Vortex and centrifuge to separate the phases.

-

Transfer the upper aqueous phase, containing the fluorescent C1P product, to a black 96-well plate.

-

Measure the fluorescence in a plate reader.

-

Quantify the amount of C1P produced by comparing to a standard curve of C6-NBD ceramide.

Quantification of Ceramide and C1P by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different ceramide and C1P species.[13][19][20]

General Workflow:

-

Lipid Extraction: Extract lipids from the biological sample as described in Protocol 5.1. It is crucial to add an appropriate internal standard (e.g., C17:0-ceramide) before extraction for accurate quantification.[21]

-

Chromatographic Separation: Separate the different lipid species using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). A C8 or C18 reversed-phase column is commonly used.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The lipids are ionized (e.g., by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Data Analysis: The peak areas of the endogenous lipids are normalized to the peak area of the internal standard to calculate their absolute concentrations.

Signaling Pathways and Cellular Functions

The CERK/C1P signaling axis is implicated in a multitude of cellular processes. The balance between the pro-apoptotic ceramide and the pro-survival C1P is a critical determinant of cell fate.

Ceramide-Mediated Signaling

Ceramide can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.[2] It exerts its effects by directly interacting with and modulating the activity of various proteins, including:

-

Protein Phosphatases: Ceramide activates protein phosphatase 1 (PP1) and PP2A, which can dephosphorylate and inactivate pro-survival proteins like Akt/PKB and Bcl-2.[3]

-

Protein Kinases: Ceramide can activate protein kinases such as kinase suppressor of Ras (KSR) and certain isoforms of protein kinase C (PKC), leading to the activation of stress-activated protein kinase (SAPK)/JNK pathways.[2][3]

-

Caspases: Ceramide can promote the activation of caspases, key executioners of apoptosis.[2]

Ceramide Kinase and C1P Signaling

CERK, primarily localized to the trans-Golgi network, phosphorylates ceramide to generate C1P.[22] C1P then acts as a second messenger to promote a variety of cellular responses that often counteract the effects of ceramide.

-

Cell Proliferation and Survival: C1P stimulates cell growth and inhibits apoptosis.[4][6] It can activate pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[4]

-

Inflammation: C1P is a key mediator of inflammatory responses. It can activate cytosolic phospholipase A2 (cPLA₂), leading to the production of arachidonic acid and pro-inflammatory eicosanoids.[6]

-

Cell Migration: Exogenous C1P can stimulate cell migration through a putative G protein-coupled receptor.

Experimental Workflow for Studying CERK

The following diagram illustrates a typical workflow for investigating the role of ceramide kinase in a specific cellular process.

Conclusion and Future Directions

The discovery of ceramide kinase has fundamentally changed our understanding of sphingolipid signaling. The dynamic conversion of the pro-apoptotic ceramide to the pro-survival ceramide-1-phosphate by CERK provides a critical regulatory node in the control of cell fate. The detailed experimental protocols, quantitative data, and signaling pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the roles of CERK in health and disease.

Future research will likely focus on:

-

Developing more potent and specific inhibitors of CERK for therapeutic applications, particularly in cancer and inflammatory diseases.

-

Elucidating the precise mechanisms by which C1P exerts its diverse cellular effects, including the identification of its downstream effectors and receptors.

-

Understanding the complex interplay between the CERK/C1P pathway and other signaling networks within the cell.

-

Investigating the role of specific ceramide and C1P species in different cellular contexts.

A deeper understanding of the intricate biology of ceramide kinase and its substrates will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.

References

- 1. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Substrate specificity of human ceramide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Further characterization of mammalian ceramide kinase: substrate delivery and (stereo)specificity, tissue distribution, and subcellular localization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting ceramide metabolism with a potent and specific ceramide kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 16. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

- 21. Determination of ceramides by LC-MS/MS [bio-protocol.org]

- 22. lipotype.com [lipotype.com]

A Technical Guide to Ceramide 1-Phosphate Transport Protein (CPTP) Function

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the ceramide 1-phosphate transport protein (CPTP), also known as GLTPD1. CPTP is a crucial mediator of non-vesicular lipid trafficking, specifically shuttling the bioactive sphingolipid ceramide-1-phosphate (C1P) between intracellular membranes. As the only identified protein with this specific function in mammals, CPTP plays a pivotal role in regulating cellular C1P levels and distribution, thereby influencing a cascade of downstream signaling events.[1][2] This guide details the structure, mechanism, and core functions of CPTP in key biological processes, including inflammation, autophagy, and cancer. It summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of associated signaling pathways to offer a detailed resource for professionals in biomedical research and drug development.

Core Function and Properties of CPTP

Ceramide-1-phosphate transport protein (CPTP) is a cytosolic lipid transfer protein that selectively binds and transports ceramide-1-phosphate (C1P) between membranes.[3][4] It is a member of the glycolipid transfer protein (GLTP) superfamily, sharing a similar structural fold but exhibiting distinct lipid head-group specificity.[2][5] Unlike GLTP, which transports ceramide-linked sugars, CPTP is highly specific for ceramide-linked phosphates.[5] It shows no significant transfer activity for other lipids such as ceramide, sphingosine-1-phosphate (S1P), galactosylceramide, or major phospholipids (B1166683) like phosphatidylcholine and phosphatidic acid.[2][4]

1.1 Cellular Localization CPTP resides in the cytosol but dynamically associates with various organelle membranes to perform its transport function.[5] Key sites of association include the trans-Golgi network (TGN), the plasma membrane, endosomes, and the nuclear membrane.[4][6][7] The TGN is a primary site of action, as it is where the enzyme ceramide kinase (CERK) synthesizes C1P.[2][5][6]

1.2 Structural Architecture and Transport Mechanism The structure of CPTP is characterized by an all-alpha-helical "sandwich" fold, which creates an internal hydrophobic cavity or tunnel.[5][8] This cavity shields the hydrophobic acyl chains of a C1P molecule from the aqueous environment of the cytosol during inter-membrane transit.[8][9]

A critical feature for its function is a surface-exposed patch of cationic residues, including Lys60, Arg106, and Arg110, which specifically recognize and bind the negatively charged phosphate (B84403) headgroup of C1P.[6] The transport mechanism is a multi-step process: CPTP binds to a membrane, which induces conformational changes that facilitate the extraction of a C1P molecule.[8][9] The CPTP-C1P complex then diffuses through the cytosol to an acceptor membrane, where it releases the C1P molecule. This shuttle-like action allows for the rapid, non-vesicular trafficking of C1P.[8][9]

Key Biological Functions and Signaling Pathways

CPTP's role as a specific C1P transporter places it at the center of several critical signaling pathways. By controlling the subcellular location and concentration of C1P, CPTP acts as a homeostatic regulator.

2.1 Regulation of Pro-Inflammatory Eicosanoid Production C1P is a potent signaling lipid that activates group IVA cytosolic phospholipase A2α (cPLA2α).[3][6] This process occurs primarily at the TGN, where C1P is synthesized by CERK.[6] Activated cPLA2α translocates to the Golgi and releases arachidonic acid from membrane phospholipids.[3][6] Arachidonic acid is the precursor for the synthesis of pro-inflammatory eicosanoids, which are implicated in chronic inflammatory diseases and cancer.[3][5]

CPTP's primary function in this pathway is to prevent the accumulation of C1P at the TGN by transporting it to other membranes, such as the plasma membrane.[6] This action effectively downregulates cPLA2α activity and subsequent eicosanoid production.[3][5] Consequently, depletion of CPTP leads to elevated C1P levels at the Golgi, hyperactivation of cPLA2α, and increased production of pro-inflammatory mediators.[2][3][5]

References

- 1. Human CPTP promotes growth and metastasis via sphingolipid metabolite ceramide and PI4KA/AKT signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CPTP: A sphingolipid transfer protein that regulates autophagy and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Protein CPTP Offers Hope for Treatment of Cancer and Other Diseases | Sci.News [sci.news]

- 4. uniprot.org [uniprot.org]

- 5. CPTP [collab.its.virginia.edu]

- 6. Identification of ceramide-1-phosphate transport proteins [asbmb.org]

- 7. Reactome | CPTP transports C1P from plasma membrane to Golgi membrane [reactome.org]

- 8. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts | PLOS Computational Biology [journals.plos.org]

An In-depth Technical Guide to the Intracellular Transport of Ceramide-1-Phosphate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that modulates a variety of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][2] The precise spatial and temporal distribution of C1P within the cell is paramount to its function, necessitating sophisticated transport mechanisms to shuttle it between organelles. This guide provides a comprehensive overview of the core mechanisms governing the intracellular transport of C1P, focusing on the central role of the Ceramide-1-Phosphate Transfer Protein (CPTP). We will delve into the molecular mechanics of CPTP-mediated transport, present key quantitative data, detail relevant experimental protocols, and illustrate the critical signaling pathways influenced by C1P localization.

The Central Transporter: Ceramide-1-Phosphate Transfer Protein (CPTP)

The primary mediator of non-vesicular intracellular C1P transport is the Ceramide-1-Phosphate Transfer Protein (CPTP) , also known as Glycolipid Transfer Protein Domain-Containing Protein 1 (GLTPD1).[3][4] CPTP is a cytosolic protein that selectively binds and shuttles C1P between different membrane compartments, most notably from its site of synthesis at the trans-Golgi Network (TGN) to other locations like the plasma membrane.[1][5][6][7][8]

Key Characteristics of CPTP:

-

Structure: CPTP possesses a two-layer, all-alpha-helical fold, similar to that of glycolipid transfer protein (GLTP), which forms a "sandwich-like" pocket to bind lipids.[1] However, CPTP shares no structural homology with the ceramide transfer protein (CERT).[1][9]

-

Specificity: The high specificity of CPTP for C1P is conferred by a surface-located cationic triad (B1167595) of amino acid residues (Lys60, Arg106, Arg110) that recognize and bind the negatively charged phosphate (B84403) headgroup of C1P.[1][5] The hydrophobic interior of the protein then ensheaths the acyl chains of the ceramide moiety.[1][5]

-

Localization: While predominantly cytosolic, CPTP is known to associate with the TGN, endosomes, the nucleus, and the plasma membrane, reflecting its role as an inter-organelle shuttle.[5][10]

The Molecular Mechanism of C1P Transport

C1P is synthesized from ceramide by the enzyme ceramide kinase (CerK), which is localized to the TGN.[5][11][12] From the TGN, CPTP orchestrates the transport of C1P to various cellular destinations. The transport process is a multi-step catalytic cycle.

Steps in CPTP-Mediated C1P Transport:

-

Membrane Docking: CPTP first associates with the donor membrane (e.g., TGN). This interaction is enhanced by the presence of specific phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 4-phosphate (PI-4P), which act as membrane targeting signals.[13][14]

-

C1P Extraction: CPTP binds to the membrane and induces a conformational change that facilitates the extraction of a C1P molecule.[6][8] Molecular dynamics simulations suggest CPTP disrupts the local hydrophobic environment of C1P in the membrane, lowering the energy barrier for its desorption.[8] This process involves breaking hydrophobic C1P-membrane contacts and forming compensatory hydrophobic contacts between the lipid and the protein.[6]

-

Soluble Transport: The CPTP-C1P complex detaches from the donor membrane and transits through the cytosol.

-

C1P Insertion: The complex then docks with an acceptor membrane (e.g., plasma membrane), where C1P is released and inserted into the new bilayer.[8]

This non-vesicular transport mechanism allows for rapid and specific distribution of C1P, enabling it to act as a potent signaling molecule at distinct subcellular locations.[7]

Quantitative Data on C1P Transport

Precise quantitative measurements are essential for understanding the efficiency and regulation of C1P transport. The following table summarizes key data from the literature.

| Parameter | Value | Organism/System | Significance | Reference |

| CPTP-Mediated Transport Rate | ~4 C1P molecules / minute | In vitro liposome (B1194612) assay | Indicates the catalytic efficiency of a single CPTP molecule under experimental conditions. | [8] |

| C1P Receptor Binding Affinity (Kd) | ~7.8 µM | Raw 264.7 macrophages | Relates to the concentration of extracellular C1P required to elicit a response (chemotaxis) via a putative plasma membrane receptor. | [15] |

| CPTP Regulation by Phosphoinositides | PI(4,5)P₂ and PI-4P stimulate activity | In vitro FRET assay | Demonstrates that specific membrane lipids can allosterically regulate CPTP, likely by promoting optimal membrane docking. | [13] |

| CPTP Regulation by Phosphatidylserine (PS) | PS stimulates C1P transfer | In vitro FRET assay | Shows that anionic phospholipids (B1166683) other than phosphoinositides can also enhance CPTP's transport function. | [13] |

Role in Cellular Signaling: The C1P-cPLA2α Axis

One of the most well-characterized functions of intracellular C1P transport is the regulation of group IVA cytosolic phospholipase A₂α (cPLA₂α), a key enzyme in the inflammatory response.[2][16][17]

-

Activation Mechanism: cPLA₂α is recruited from the cytosol to perinuclear membranes (including the TGN) in a calcium-dependent manner.[16][18] At the membrane, C1P acts as a direct activator of cPLA₂α.[16] The interaction between C1P and the C2 domain of cPLA₂α enhances the enzyme's residence time on the membrane, promoting its catalytic activity.[16]

-

Downstream Effects: Activated cPLA₂α hydrolyzes membrane phospholipids to release arachidonic acid (AA).[2][19] AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[2][5][19]

-

Role of CPTP: By controlling the level of C1P at the TGN, CPTP acts as a critical regulator of cPLA₂α activity and, consequently, eicosanoid production.[4][5] Depletion of CPTP leads to an accumulation of C1P in the TGN, resulting in hyperactivation of cPLA₂α and increased production of pro-inflammatory mediators.[1][4][5] This links C1P transport directly to inflammation, pyroptosis, and autophagy.[1][9]

Key Experimental Protocols

The study of C1P transport relies on a combination of in vitro and cell-based assays. Below are methodologies for two foundational experiments.

In Vitro C1P Transport Assay (FRET-Based)

This assay measures the ability of purified, recombinant CPTP to transfer C1P between two populations of liposomes (donor and acceptor).

Methodology:

-

Liposome Preparation:

-

Donor Liposomes: Prepare small unilamellar vesicles (SUVs) containing a fluorescent C1P analog (e.g., NBD-C1P) and a quencher lipid (e.g., Rhodamine-PE). The proximity of the fluorophore and quencher in the same membrane results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal.

-

Acceptor Liposomes: Prepare unlabeled SUVs. These will receive the fluorescent C1P.

-

-

Assay Execution:

-

Principle of Detection:

-

As CPTP transfers NBD-C1P from the donor to the acceptor liposomes, the NBD fluorophore is separated from the rhodamine quencher.

-

This separation disrupts FRET, resulting in a quantifiable increase in NBD fluorescence over time. The rate of fluorescence increase is directly proportional to the C1P transport activity of CPTP.[13][21]

-

Cellular C1P Localization via Fluorescence Microscopy

This method visualizes the subcellular distribution of C1P to understand how CPTP depletion affects its localization.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa or HEK293) on glass coverslips.

-

Transfect cells with either a control siRNA or an siRNA targeting CPTP to knock down its expression.

-

-

Fluorescent Lipid Labeling:

-

Organelle Counterstaining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells and stain for specific organelle markers using immunofluorescence. For example, use an antibody against a Golgi-resident protein (e.g., GM130) or a plasma membrane marker.

-

-

Imaging and Analysis:

-

Acquire multi-channel fluorescence images using a confocal microscope.

-

Analyze the colocalization between the fluorescent C1P analog and the organelle markers in both control and CPTP-depleted cells.

-

-

Expected Outcome:

-

In control cells, the fluorescent C1P will show a distributed pattern.

-

In CPTP-depleted cells, a significant accumulation of the fluorescent C1P is expected in the Golgi apparatus, with a corresponding decrease at the plasma membrane, visually confirming the role of CPTP in transporting C1P away from the Golgi.[1][5]

-

Conclusion and Future Directions

The intracellular transport of C1P is a tightly regulated process predominantly managed by the soluble lipid transfer protein, CPTP. By shuttling C1P from the trans-Golgi Network to other cellular membranes, CPTP controls the spatial availability of this potent signaling lipid, thereby influencing critical pathways involved in inflammation, cell survival, and autophagy. The disruption of this transport mechanism, as seen in CPTP knockdown studies, leads to pathological consequences such as hyperinflammation.[1][9]

Future research will likely focus on identifying small molecule inhibitors or activators of CPTP, which could serve as novel therapeutics for a range of inflammatory diseases and cancers.[2][23] Furthermore, elucidating the potential roles of other, yet-to-be-discovered C1P transport proteins and the full spectrum of signaling pathways regulated by C1P localization remain exciting avenues for investigation.

References

- 1. The many roles of CPTPs [asbmb.org]

- 2. Novel Protein CPTP Offers Hope for Treatment of Cancer and Other Diseases | Sci.News [sci.news]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. Sphingolipid transfer proteins defined by the GLTP-fold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of ceramide-1-phosphate transport proteins [asbmb.org]

- 6. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts | PLOS Computational Biology [journals.plos.org]

- 7. Ceramide-1-phosphate and its transfer proteins in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging roles for human glycolipid transfer protein superfamily members in the regulation of autophagy, inflammation, and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | CPTP transports C1P from plasma membrane to Golgi membrane [reactome.org]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide-1-phosphate transfer protein (CPTP) regulation by phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide-1-phosphate transfer protein (CPTP) regulation by phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "The Group IVA Cytosolic Phospholipase A2/C1P Interaction and Its Role " by Jennifer A. Mietla [scholarscompass.vcu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Assays to Measure the Membrane Tethering and Lipid Transport Activities of the Extended Synaptotagmins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lipid Transfer Assay - Creative BioMart [creativebiomart.net]

- 22. Newly synthetic ceramide-1-phosphate analogs; their uptake, intracellular localization, and roles as an inhibitor of cytosolic phospholipase A(2)α and inducer of cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human CPTP promotes growth and metastasis via sphingolipid metabolite ceramide and PI4KA/AKT signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ceramide 1-Phosphate in Orchestrating Membrane Trafficking

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ceramide 1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical regulator of membrane dynamics and trafficking events within eukaryotic cells. Synthesized predominantly at the trans-Golgi network by ceramide kinase (CerK), C1P influences a spectrum of cellular processes, including phagocytosis, exocytosis, and the structural integrity of the Golgi apparatus. Its transport to other cellular membranes is facilitated by both vesicular transport and the non-vesicular pathway mediated by the C1P transfer protein (CPTP). This technical guide provides an in-depth exploration of the multifaceted roles of C1P in membrane trafficking, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating sphingolipid-mediated cellular processes and their therapeutic potential.

Introduction to this compound in Cellular Trafficking

This compound (C1P) is a phosphorylated derivative of ceramide, a central molecule in sphingolipid metabolism.[1] Unlike its precursor ceramide, which is often associated with pro-apoptotic and cell cycle arrest signals, C1P is recognized for its pro-survival and pro-inflammatory functions.[1] The subcellular location of C1P synthesis and its subsequent distribution are key determinants of its biological activity. The primary site of C1P synthesis is the Golgi apparatus, where ceramide kinase (CerK) phosphorylates ceramide.[2] Ceramide itself is transported from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi by the ceramide transport protein (CERT) or via vesicular transport.[2]

Once synthesized, C1P can be transported to other organelles and the plasma membrane through two principal mechanisms: vesicular trafficking and non-vesicular transport mediated by the C1P transfer protein (CPTP).[3][4] This distribution is crucial for C1P to interact with its downstream effectors and regulate various membrane trafficking events.

C1P in Phagocytosis

C1P plays a significant role in the process of phagocytosis, the cellular engulfment of large particles. Studies have demonstrated that increased intracellular levels of C1P enhance phagocytic activity.

Quantitative Data on C1P-Mediated Phagocytosis

| Experimental System | Parameter Measured | Result | Reference |

| COS-1 cells overexpressing human CerK (hCERK) and FcγRIIA | Phagocytic index (opsonized erythrocytes) | 1.5-fold increase compared to vector control | [5] |

| COS-1 cells overexpressing hCERK and FcγRIIA | C1P levels (upon challenge with opsonized erythrocytes) | 2-fold increase compared to vector control | [5] |

| Neutrophils stimulated with fMLP and challenged with antibody-coated erythrocytes | Ceramide Kinase Activity | Peak activity reached at 10 minutes | [6] |

Signaling Pathway of C1P in Phagocytosis

C1P contributes to phagocytosis by modulating membrane properties and signaling cascades. Upon activation of phagocytic receptors like FcγRIIA, CerK is recruited to lipid rafts at the plasma membrane, leading to localized C1P production.[5] This increase in C1P alters the membrane's structural order, creating a more liquid crystalline state that is favorable for membrane fusion events required for phagosome formation and closure.[5][7]

Experimental Protocol: Phagocytosis Assay

A common method to quantify phagocytosis involves the use of opsonized sheep red blood cells (SRBCs).

Materials:

-

Phagocytic cells (e.g., macrophages, transfected COS-1 cells)

-

Sheep red blood cells (SRBCs)

-

IgG anti-SRBC antibody (for opsonization)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (for colorimetric assay)

-

Microscope

Procedure:

-

Opsonization of SRBCs: Incubate SRBCs with an appropriate dilution of anti-SRBC IgG antibody for 1 hour at 37°C. Wash the opsonized SRBCs (E-IgG) with PBS to remove unbound antibodies.[8]

-

Phagocytosis: Add the E-IgG suspension to the cultured phagocytic cells at a defined ratio (e.g., 10:1). Incubate for a period that allows for phagocytosis (e.g., 30-60 minutes) at 37°C.[9]

-

Removal of non-internalized SRBCs: Wash the cells with ice-cold PBS to remove unbound E-IgG. To lyse attached but not internalized SRBCs, a hypotonic lysis step can be performed.

-

Quantification:

-

Microscopic Method: Fix and stain the cells. Count the number of internalized SRBCs in a defined number of phagocytes. The phagocytic index is calculated as the average number of internalized SRBCs per phagocyte.[10]

-

Colorimetric Method: Lyse the phagocytes to release the hemoglobin from ingested SRBCs. The amount of hemoglobin is quantified by measuring the absorbance at a specific wavelength (e.g., 610-630 nm) after adding a substrate solution, which is proportional to the number of phagocytosed SRBCs.[11]

-

C1P in Exocytosis: The Acrosomal Reaction

C1P is also implicated in regulated exocytosis, as exemplified by its role in the human sperm acrosomal reaction. This process is essential for fertilization and involves the fusion of the outer acrosomal membrane with the sperm plasma membrane, releasing enzymes that facilitate penetration of the egg's outer layers.

Quantitative Data on C1P-Mediated Acrosomal Exocytosis

| Experimental System | Treatment | Parameter Measured | Result | Reference |

| Human Spermatozoa | Progesterone (physiological inducer) | Ceramide Kinase Activity | Increased during acrosome reaction | [12] |

| Human Spermatozoa | CERK inhibitor (NVP-231) | Progesterone-induced acrosomal exocytosis | Inhibition of exocytosis | [12] |

Signaling Pathway of C1P in Acrosomal Exocytosis

The physiological inducer of the acrosome reaction, progesterone, stimulates CerK activity, leading to C1P production.[12] This process is calcium-dependent. C1P is required for the intracellular calcium increase that is a prerequisite for the membrane fusion events of the acrosomal reaction. Inhibition of CerK blocks progesterone-induced acrosomal exocytosis, indicating that C1P is a key downstream mediator in this signaling pathway.[12]

References

- 1. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The formation of ceramide-1-phosphate during neutrophil phagocytosis and its role in liposome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a mediator of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opsonization and Phagocytosis Assays [bio-protocol.org]

- 9. Measuring Opsonic Phagocytosis via Fcγ Receptors and Complement Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Phagocytosis Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. The pair this compound/ceramide kinase regulates intracellular calcium and progesterone-induced human sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Nexus: A Technical Guide to Ceramide 1-Phosphate's Interaction with Cellular Proteins

For Immediate Release

This technical guide provides a comprehensive overview of the intricate interactions between the bioactive sphingolipid, ceramide 1-phosphate (C1P), and its cellular protein partners. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular mechanisms governed by C1P, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

This compound, a critical signaling molecule, is implicated in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][2][3] Its ability to directly bind to and modulate the function of specific proteins underpins its diverse physiological and pathological roles. This guide serves as an in-depth resource for understanding these interactions and provides the foundational knowledge for targeting C1P signaling in therapeutic development.

C1P-Protein Interaction Landscape: A Quantitative Overview

C1P exerts its biological effects through direct physical interaction with a range of intracellular proteins. These interactions can lead to allosteric activation or inhibition of enzymes, facilitate protein translocation, and initiate downstream signaling cascades. The following table summarizes the known direct protein binders of C1P and the quantitative parameters of their interactions.

| Target Protein | Interaction Type | Quantitative Data | Cellular Function | References |

| Cytosolic Phospholipase A2 (cPLA2) | Direct Binding & Activation | - | Pro-inflammatory responses, arachidonic acid release | [1][4] |

| Protein Phosphatase 1 (PP1) | Direct Inhibition | IC50: 50 nM | Regulation of cell signaling, apoptosis | [5] |

| Protein Phosphatase 2A (PP2A) | Direct Inhibition | IC50: 50 nM | Regulation of cell signaling, apoptosis | [5] |

| Acid Sphingomyelinase (A-SMase) | Direct Inhibition | - | Ceramide production, apoptosis | [2] |

| C1P Transfer Protein (CPTP) | Binding & Transport | - | Intracellular C1P trafficking | [4][6][7] |

Key Signaling Pathways Modulated by C1P

The interaction of C1P with its protein targets triggers a cascade of downstream signaling events that influence a wide array of cellular functions. Below are visual representations of the major signaling pathways regulated by C1P.

Pro-Survival Signaling via PI3-K/Akt Pathway

C1P promotes cell survival by activating the Phosphatidylinositol 3-kinase (PI3-K)/Akt signaling pathway. This leads to the inhibition of apoptotic processes and the upregulation of pro-survival proteins.[2][8]

Inflammatory Response via cPLA2 Activation

C1P is a potent activator of cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory process. The activation of cPLA2 leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids.[1][5]

Cell Migration and Putative GPCR Signaling

Exogenously applied C1P stimulates cell migration, suggesting the involvement of a G protein-coupled receptor (GPCR).[9] This signaling pathway is thought to involve the activation of ERK1/2 and Akt.[9]

Experimental Protocols for Studying C1P-Protein Interactions

The identification and characterization of C1P-protein interactions rely on a variety of biochemical and molecular biology techniques. Below are generalized protocols for key experimental approaches.

C1P-Protein Co-Immunoprecipitation (Co-IP)

This method is used to identify proteins that bind to a specific protein of interest (the "bait") in the context of the cell.

Protocol:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. The lysis buffer should be optimized to maintain the integrity of the protein complexes.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein. This forms an antibody-bait-prey protein complex.

-

Complex Capture: Add fresh Protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of binding partners.

In Vitro C1P Binding Assay (Lipid Pulldown)

This assay is used to determine if a protein of interest can directly bind to C1P.

Protocol:

-

Bead Preparation: C1P is conjugated to beads (e.g., agarose (B213101) or magnetic beads). Control beads without C1P are also prepared.

-

Incubation: The C1P-conjugated beads and control beads are incubated with a purified protein of interest or a cell lysate.

-

Washing: The beads are washed extensively to remove any proteins that are not specifically bound to C1P.

-

Elution: The proteins that are bound to the beads are eluted.

-

Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody against the protein of interest to determine if it was pulled down by the C1P-conjugated beads.

Future Directions and Therapeutic Implications

The study of C1P-protein interactions is a rapidly evolving field. The identification of a putative C1P receptor and the elucidation of its structure could pave the way for the development of novel therapeutics for inflammatory diseases and cancer.[9] Furthermore, a deeper understanding of the regulatory mechanisms of C1P synthesis and transport will provide additional avenues for therapeutic intervention. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted roles of C1P and its interacting proteins in health and disease.

References

- 1. Novel signaling aspects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of ceramide-1-phosphate transport proteins [asbmb.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Ceramide-1-phosphate and its transfer proteins in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. platform.opentargets.org [platform.opentargets.org]

- 8. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulation of Ceramide 1-Phosphate Metabolism in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide 1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of a diverse array of cellular processes, including cell proliferation, survival, inflammation, and migration.[1][2][3] The intracellular levels of C1P are meticulously controlled by the coordinated actions of synthesizing and degrading enzymes. This technical guide provides an in-depth overview of the regulation of C1P metabolism, its downstream signaling pathways, and detailed methodologies for its study. The intricate balance between C1P and its precursor, ceramide, often referred to as the "sphingolipid rheostat," dictates cellular fate, with ceramide generally promoting apoptosis and C1P favoring cell growth and survival.[4][5] A comprehensive understanding of C1P metabolism is paramount for the development of novel therapeutic strategies targeting diseases such as cancer and inflammatory disorders.

Enzymatic Regulation of C1P Metabolism

The cellular concentration of C1P is primarily governed by the activity of two key enzyme families: Ceramide Kinase (CERK) for its synthesis and Lipid Phosphate (B84403) Phosphatases (LPPs) for its degradation.

C1P Synthesis: Ceramide Kinase (CERK)

Ceramide Kinase (CERK) is the primary enzyme responsible for the phosphorylation of ceramide to form C1P, utilizing ATP as a phosphate donor.[6][7] In mammalian cells, CERK is localized to the trans-Golgi network, where it plays a crucial role in generating a localized pool of C1P for signaling.[8]

1.1.1. Regulation of CERK Activity

CERK activity is regulated by several factors, including:

-

Calcium and Calmodulin: CERK is a calcium-dependent enzyme. It possesses a calmodulin-binding domain, and its activation is mediated by the calcium-calmodulin complex.[9][10]

-

Substrate Availability: The availability of ceramide, its substrate, is a key determinant of the rate of C1P synthesis. Ceramide can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway.[11][12]

-

Transcriptional Regulation: The expression of the CERK gene can be modulated by transcription factors. For instance, a retinoic acid response element-like sequence has been identified in the human CERK promoter, suggesting regulation by retinoic acid receptors.[9]

1.1.2. Substrate Specificity of CERK

CERK exhibits a high degree of substrate specificity. It preferentially phosphorylates natural D-erythro-ceramides with long-chain fatty acids.[11][13] Studies have shown that the 4,5-trans double bond in the sphingoid backbone and the free hydroxyl group at position 1 of ceramide are critical for recognition by CERK.[11] The enzyme shows poor activity towards dihydroceramide (B1258172) and other lipids like diacylglycerol.[7]

C1P Degradation: Lipid Phosphate Phosphatases (LPPs)

This compound is dephosphorylated back to ceramide by the action of Lipid Phosphate Phosphatases (LPPs).[14][15] LPPs are a family of integral membrane proteins with broad substrate specificity, acting on various lipid phosphates including lysophosphatidic acid (LPA), sphingosine (B13886) 1-phosphate (S1P), and phosphatidic acid (PA), in addition to C1P.[16][17] There are three main isoforms of LPPs: LPP1, LPP2, and LPP3.[16]

1.2.1. Regulation of LPP Activity

The activity of LPPs is less well characterized than that of CERK. However, their expression levels and subcellular localization are thought to be key regulatory mechanisms. The active site of LPPs faces the extracellular space or the lumen of intracellular organelles, allowing them to regulate both extracellular and intracellular pools of C1P.[15][17]

C1P Signaling Pathways

C1P exerts its biological effects by interacting with and modulating the activity of various downstream effector proteins.

Inflammation: Regulation of cPLA₂α

A well-established role of C1P is in the inflammatory response through the direct activation of cytosolic phospholipase A₂α (cPLA₂α).[1][10] C1P binds to a specific site on cPLA₂α, promoting its translocation to the Golgi membrane and enhancing its enzymatic activity.[8][18] This leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[13][19]

Cell Survival and Proliferation

C1P promotes cell survival and proliferation through multiple signaling pathways:[5][20]

-

PI3K/Akt Pathway: C1P has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a key pathway in promoting cell survival and inhibiting apoptosis.[13][16]

-

ERK1/2 Pathway: C1P can stimulate the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and differentiation.[7]

-

Inhibition of Acid Sphingomyelinase: C1P can inhibit the activity of acid sphingomyelinase, an enzyme that generates pro-apoptotic ceramide. This represents a key feedback mechanism in the sphingolipid rheostat.[20]

Cell Migration

Exogenously added C1P has been shown to stimulate the migration of various cell types, including macrophages and cancer cells.[1][13] This effect is thought to be mediated by a putative G protein-coupled receptor, suggesting an extracellular signaling role for C1P.[13]

Quantitative Data on C1P Metabolism